Cas no 1596679-63-8 (ethyl 3-(tert-butoxy)-4-iodocyclopentane-1-carboxylate)

Ethyl 3-(tert-butoxy)-4-iodocyclopentane-1-carboxylate is a specialized cyclopentane derivative featuring both tert-butoxy and iodo functional groups, along with an ethyl ester moiety. This compound is valuable in synthetic organic chemistry, particularly as an intermediate in the construction of complex molecular frameworks. The tert-butoxy group enhances steric protection and stability, while the iodine substituent offers versatility for further functionalization via cross-coupling or substitution reactions. The ethyl ester provides a handle for subsequent hydrolysis or derivatization. Its well-defined structure makes it suitable for applications in pharmaceutical research, agrochemical synthesis, and materials science, where precise control over molecular architecture is critical.
ethyl 3-(tert-butoxy)-4-iodocyclopentane-1-carboxylate structure
1596679-63-8 structure
Product Name:ethyl 3-(tert-butoxy)-4-iodocyclopentane-1-carboxylate
CAS No:1596679-63-8
MF:C12H21IO3
MW:340.197816610336
CID:6090415
PubChem ID:114772204
Update Time:2025-06-08

ethyl 3-(tert-butoxy)-4-iodocyclopentane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-(tert-butoxy)-4-iodocyclopentane-1-carboxylate
    • EN300-1135384
    • 1596679-63-8
    • Inchi: 1S/C12H21IO3/c1-5-15-11(14)8-6-9(13)10(7-8)16-12(2,3)4/h8-10H,5-7H2,1-4H3
    • InChI Key: JQXCQXCDKJHEJH-UHFFFAOYSA-N
    • SMILES: IC1CC(C(=O)OCC)CC1OC(C)(C)C

Computed Properties

  • Exact Mass: 340.05354g/mol
  • Monoisotopic Mass: 340.05354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 35.5Ų

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Additional information on ethyl 3-(tert-butoxy)-4-iodocyclopentane-1-carboxylate

Professional Introduction to Ethyl 3-(tert-butoxy)-4-iodocyclopentane-1-carboxylate (CAS No. 1596679-63-8)

Ethyl 3-(tert-butoxy)-4-iodocyclopentane-1-carboxylate (CAS No. 1596679-63-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, characterized by its unique structural features, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its molecular structure incorporates an iodine substituent at the 4-position of a cyclopentane ring, which is further functionalized with a tert-butoxy group at the 3-position and an ethyl ester at the 1-position. These structural attributes make it a valuable building block for the development of novel therapeutic agents.

The importance of this compound lies in its utility as a precursor in the synthesis of complex heterocyclic compounds. In recent years, there has been a growing interest in cyclopentane derivatives due to their prevalence in natural products and their potential pharmacological properties. The presence of the iodine atom in Ethyl 3-(tert-butoxy)-4-iodocyclopentane-1-carboxylate allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely employed in drug discovery and medicinal chemistry. These reactions enable the introduction of diverse substituents, thereby expanding the chemical space available for designing new drugs.

One of the most compelling applications of Ethyl 3-(tert-butoxy)-4-iodocyclopentane-1-carboxylate is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in numerous cellular processes, and their dysregulation is often associated with various diseases, including cancer. By leveraging the compound's reactive iodine moiety, chemists can construct complex kinase inhibitors that target specific pathways involved in disease progression. Recent studies have demonstrated the efficacy of such inhibitors in preclinical models, highlighting the potential of Ethyl 3-(tert-butoxy)-4-iodocyclopentane-1-carboxylate as a key intermediate in developing next-generation therapeutics.

The tert-butoxy group in Ethyl 3-(tert-butoxy)-4-iodocyclopentane-1-carboxylate also contributes to its synthetic utility by providing stability and protecting functionalities during multi-step syntheses. This feature is particularly valuable in complex drug development pipelines where orthogonal functional groups are required to prevent unwanted side reactions. The ethyl ester moiety further enhances its versatility, allowing for subsequent hydrolysis or transesterification to yield different derivatives with tailored properties.

In addition to its role in pharmaceutical applications, Ethyl 3-(tert-butoxy)-4-iodocyclopentane-1-carboxylate has found utility in materials science and agrochemical research. Its structural framework and reactivity make it a suitable candidate for designing novel polymers and specialty chemicals with specific functionalities. For instance, researchers have explored its use in generating copolymers that exhibit enhanced mechanical properties or biodegradability, which are critical for sustainable applications.

The synthesis of Ethyl 3-(tert-butoxy)-4-iodocyclopentane-1-carboxylate typically involves multi-step organic transformations starting from commercially available precursors. The process often begins with the formation of a cyclopentenone derivative, which is subsequently iodinated at the desired position. The introduction of the tert-butoxy group is achieved through nucleophilic substitution or other suitable methods that preserve the integrity of the iodine atom. Finally, esterification is performed to install the ethyl ester functionality. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are employed to ensure high yields and purity.

The growing demand for high-quality intermediates like Ethyl 3-(tert-butoxy)-4-iodocyclopentane-1-carboxylate underscores the need for efficient and scalable synthetic routes. Recent advancements in flow chemistry have enabled continuous production processes that enhance reproducibility and reduce waste generation. These innovations align with global trends toward green chemistry principles, ensuring that pharmaceutical intermediates are synthesized sustainably.

In conclusion, Ethyl 3-(tert-butoxy)-4-iodocyclopentane-1-carboxylate (CAS No. 1596679-63-8) is a multifaceted compound with significant applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists working on drug discovery, materials science, and agrochemicals. As research continues to uncover new methodologies for functionalizing this intermediate, its importance is expected to grow further, driving innovation in chemical synthesis and molecular design.

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